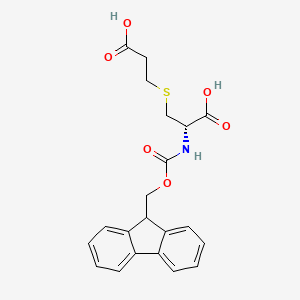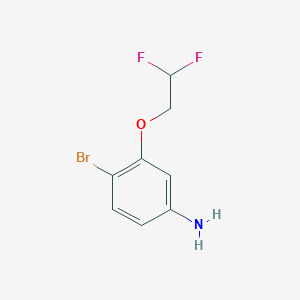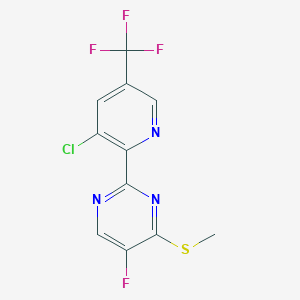
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine
Vue d'ensemble
Description
The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine” is a heterocyclic compound . It’s a part of the trifluoromethylpyridine (TFMP) class of compounds, which are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives like “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine” is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it . The exact molecular structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its boiling point, density, and solubility would be determined by the nature and arrangement of its atoms .Applications De Recherche Scientifique
Synthesis and Process Development
- Voriconazole Synthesis : The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involves the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative, which is a critical step for establishing the relative stereochemistry. The process development includes variations in the pyrimidine substitution pattern and metalation, with a focus on diastereocontrol and removal of chlorine from the pyrimidine ring (Butters et al., 2001).
Antimalarial Research
- Antimalarial Compound Development : Trifluoromethyl-substituted pyridine and pyrimidine analogs, such as JPC-3210, have been studied for their potential as antimalarial treatments. These compounds show superior in vitro activity against multidrug-resistant Plasmodium falciparum lines and exhibit lower cytotoxicity in mammalian cell lines (Chavchich et al., 2016).
Materials Chemistry and Corrosion Inhibition
- Corrosion Inhibition : Piperidine derivatives, including those incorporating 5-fluoro-2-(methylthio)pyrimidine, have been examined for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to study their adsorption and inhibition properties (Kaya et al., 2016).
Molecular Dynamics and Quantum Chemical Studies
- Inhibition of NF-kappaB and AP-1 Gene Expression : Structural activity relationship studies have been conducted on pyrimidine compounds, including those with trifluoromethyl substitutions, for inhibiting NF-kappaB and AP-1 gene expression. Variations in the substitution at different positions of the pyrimidine ring have been explored to improve potential oral bioavailability (Palanki et al., 2000).
Organic Chemistry and Synthetic Routes
- Synthesis of Fluorotubercidin : The synthesis of fluorinated pyrimidines, such as 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine, has been explored. The process involves electrophilic fluorination and modified Vorbruggen procedures, highlighting the versatility of pyrimidine synthesis (Wang et al., 2004).
Novel Applications in Electronics
- Sky-Blue-Emitting OLEDs : Research on Ir(III) metal complexes with pyrimidine chelates has led to the development of sky-blue-emitting OLEDs. These complexes demonstrate high quantum yields and are promising for use in high-performance OLEDs (Chang et al., 2013).
Safety And Hazards
Orientations Futures
The demand for TFMP derivatives has been increasing steadily in the last 30 years . Therefore, research into new synthetic methods and applications for these compounds is likely to continue. This could include the development of new pharmaceuticals and agrochemicals, as well as studies into the physical and chemical properties of these compounds .
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-4-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF4N3S/c1-20-10-7(13)4-18-9(19-10)8-6(12)2-5(3-17-8)11(14,15)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGQPFZPVCHAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF4N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-(methylthio)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



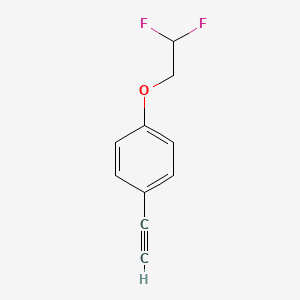
![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409366.png)
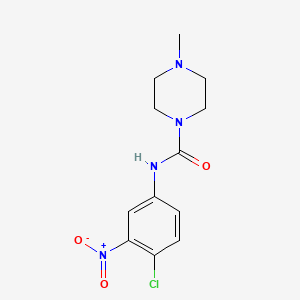
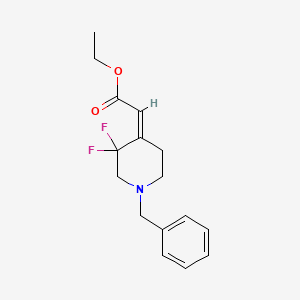
![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B1409369.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409370.png)
![8-(3-(Difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1409371.png)
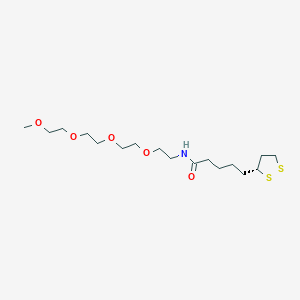
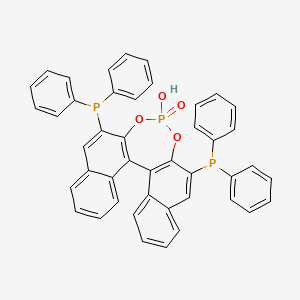
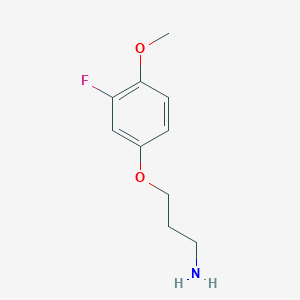
![(R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409379.png)
